Cas no 768-94-5 (Amantadine)

Amantadine is a synthetic antiviral and antiparkinsonian agent with a well-established pharmacological profile. Chemically classified as a tricyclic amine, it functions as an NMDA receptor antagonist and dopamine agonist, making it effective in managing Parkinson's disease and dyskinesias. Its antiviral properties target influenza A by inhibiting viral uncoating via the M2 proton channel. Key advantages include its oral bioavailability, relatively low incidence of severe side effects, and dual therapeutic applications. Amantadine’s pharmacokinetics favor once- or twice-daily dosing, enhancing patient compliance. It is also used off-label for fatigue management in multiple sclerosis. Stability under standard storage conditions further supports its utility in clinical settings.
Amantadine structure
Amantadine structure
Product Name:Amantadine
CAS No:768-94-5
MF:C10H17N
MW:151.2487
MDL:MFCD00074732
CID:39842
PubChem ID:2130
Update Time:2025-08-05

Amantadine Chemical and Physical Properties

Names and Identifiers

    • Adamantan-1-amine
    • 1-Adamantanamine
    • 1-Aminoadamantane
    • Symadine
    • Symmetrel
    • Tricyclo[3.3.1.1(3,7)]decane-1-amine
    • Amantadine
    • 1-Adamantanamine (purified by sublimation)
    • 1-ADAMANTAMINE
    • 1-Adamantylamine
    • ADAMANTANAMINE, 1-(SG)
    • 1-adamantaneamine
    • 1-aminoadamantine
    • Adamantanamine
    • Aminoadamantane
    • Pk-merz
    • 1-Adamantylamine (purified by sublimation)
    • Amantadine (purified by sublimation)
    • 1-Aminoadamantane (purified by sublimation)
    • Hawthorn P.E.
    • Adamantylamine
    • Adamantamine
    • Amantidine
    • Amantadinum
    • Amantadina
    • Amantadine Base
    • Amantadine [INN:BAN]
    • Amantadinum [INN-Latin]
    • Amantadina [INN-Spanish]
    • adamantan-1-ylamine
    • Gocovri
    • 1-Aminotricyclo(3.3.1.1(sup 3,7))decane
    • Mantadine
    • Tricyclo(3.3.1.13,7)decan-1-amine
    • tricyclo[3.3.1.1~3,7~]decan
    • NCGC00162039-02
    • tricyclo[3.3.1.1(3,7)]decan-1-ylamine
    • Amantadinum (INN-Latin)
    • Lopac0_000004
    • DTXSID8022117
    • HMS1989O12
    • HMS1791O12
    • AMANTADINE [MI]
    • NCGC00015036-03
    • Amantadina (INN-Spanish)
    • BSPBio_000334
    • EINECS 212-201-2
    • KBio2_002958
    • InChI=1/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H
    • BDBM50033369
    • Spectrum4_000134
    • Amant
    • Exp-105-1 (Salt/Mix)
    • NCGC00162039-01
    • W-104338
    • Tricyclo[3.3.1.13,7]decane-1-amine
    • (3R,5S,7s)-Adamantan-1-amine
    • AMANTADINE [INN]
    • CAS-768-94-5
    • NS00007702
    • EN300-33893
    • NCGC00015036-24
    • 768-94-5
    • CHEBI:2618
    • AKOS015935124
    • DTXCID502117
    • CS-W008656
    • L000868
    • Spectrum2_000081
    • AKOS007930692
    • MFCD00074732
    • Tricyclo[3.3.1.1^3,7]decan-1-amine
    • NCGC00162039-04
    • Oprea1_248648
    • Tox21_110068_1
    • SY017655
    • AB00053414-14
    • STK298781
    • 1-amino-adamantane
    • CHEMBL660
    • A2318
    • DivK1c_000815
    • NCIOpen2_001059
    • NCGC00015036-01
    • Q409761
    • BRN 2204333
    • NCGC00179597-01
    • AB00053414_17
    • tricyclo(3.3.1.1(3,7))decane-1-amine
    • BRD-K70330367-003-03-8
    • Spectrum5_000772
    • NSC 341865
    • AMANTADINE [MART.]
    • SCHEMBL4098
    • CCG-204100
    • 1 Aminoadamantane
    • NCGC00015036-11
    • 1-admantaneamine
    • Prestwick1_000407
    • (3s,5s,7s)-Tricyclo[3.3.1.1~3,7~]decan-1-Amine
    • AMANTADINE [WHO-DD]
    • J-650234
    • NCGC00162039-03
    • AS-14215
    • Lopac-A-1260
    • 1-Amantadine
    • SCHEMBL15672299
    • SCHEMBL23419027
    • BRD-K70330367-003-01-2
    • AC-25879
    • BCP09869
    • AB01275427-01
    • 1ST10021
    • NCGC00015036-06
    • KBio3_001322
    • IDI1_000815
    • AMANTADINE [VANDF]
    • BPBio1_000368
    • AMANTADINE (MART.)
    • NSC-341865
    • 1-AMINOTRICYCLO
    • Mantadine (Salt/Mix)
    • tricyclo(3.3.1.1(3,7))decan-1-amine
    • EC 212-201-2
    • BF4C9Z1J53
    • NSC341865
    • Prestwick3_000407
    • KBio2_000390
    • HY-B0402
    • Q27453436
    • TCMDC-125869
    • SCHEMBL2619248
    • AB00053414_18
    • F0001-1962
    • C06818
    • NCGC00015036-13
    • Adamant-1-ylamine
    • 1-adamantanylamine
    • tricyclo[3.3.1.1~3,7~]decan-1-amine
    • DB00915
    • SPBio_002273
    • tricyclo[3.3.1.1[3,7]]decane, 1-amino-
    • HSDB 3202
    • KBio2_005526
    • GTPL4128
    • Prestwick2_000407
    • AmantadineHCl
    • Spectrum3_000291
    • adamantane-1-amine
    • SDCCGSBI-0049993.P005
    • NCGC00015036-07
    • Tricyclo[3.3.1.13,7]decan-1-amine
    • BRD-K70330367-003-08-7
    • NINDS_000815
    • STR04703
    • NCGC00015036-04
    • WLN: L66 B6 A B- C 1B ITJ BZ
    • SCHEMBL21309814
    • HMS3887I19
    • HMS3604O07
    • KBioGR_000548
    • AB00053414-16
    • adamantaneamine
    • AB00514655
    • s5499
    • ADS-5102, EXP 105-1
    • Tricyclo[3.3.1.1(3,7)]decan-1-amine
    • KBioSS_000390
    • adamantyl amine
    • Symmetrel (Salt/Mix)
    • 1-adamantyl amine
    • AKOS000119324
    • ALBB-013871
    • Prestwick0_000407
    • BIDD:GT0757
    • BSPBio_001822
    • ADAMANTANE,1-AMINO
    • Tox21_110068
    • SCHEMBL20409394
    • D07441
    • UNII-BF4C9Z1J53
    • AKOS000113994
    • SPBio_000002
    • Tricyclo[3.3.1.1(sup3,7)]decan-1-amine
    • BSPBio_001570
    • 1-Adamantylamine, 97%
    • Tricyclo(3.3.1.1(3,7))-decan-1-amine
    • Spectrum_000030
    • NCGC00015036-08
    • NCGC00015036-05
    • NCGC00015036-09
    • BP-13040
    • KBio1_000815
    • NCGC00015036-02
    • tricyclo(3.3.1.1(3,7))decan-1-ylamine
    • SCHEMBL21310017
    • BRD-K70330367-003-07-9
    • 768-94-5 (FREE BASE)
    • AE-641/01634060
    • Amantadine (INN)
    • SBI-0049993.P004
    • Tricyclo(3.3.1.1(sup 3,7))decan-1-amine
    • Tricyclo(3.3.1.1(sup 3.7))decan-1-amine
    • AMANTADINE [HSDB]
    • 40933-03-7
    • MDL: MFCD00074732
    • Inchi: 1S/C10H17N/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h7-9H,1-6,11H2
    • InChI Key: DKNWSYNQZKUICI-UHFFFAOYSA-N
    • SMILES: N([H])([H])C12C([H])([H])C3([H])C([H])([H])C([H])(C([H])([H])C([H])(C3([H])[H])C1([H])[H])C2([H])[H]
    • BRN: 2204333

Computed Properties

  • Exact Mass: 151.13600
  • Monoisotopic Mass: 151.136
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 144
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 2.4
  • Topological Polar Surface Area: 26

Experimental Properties

  • Color/Form: Not determined
  • Density: 0.9510 (rough estimate)
  • Melting Point: 206-208 °C (lit.)
  • Boiling Point: 263.29°C (rough estimate)
  • Flash Point: 96 °C
  • Refractive Index: 1.5220 (estimate)
  • Solubility: 1 M HCl: soluble5%, clear to hazy, colorless to faint yellow or tan
  • Water Partition Coefficient: Soluble in organic solvents. Insoluble in water.
  • PSA: 26.02000
  • LogP: 2.61420
  • Merck: 374
  • pka: 10.1(at 25℃)
  • Solubility: Slightly soluble in water, soluble in chloroform

Amantadine Security Information

  • Symbol: GHS07
  • Prompt:dangerous
  • Signal Word:Warning
  • Hazard Statement: H302-H315-H319-H335
  • Warning Statement: P261-P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22-36/37/38
  • Safety Instruction: S26-S36
  • FLUKA BRAND F CODES:10-34
  • RTECS:YD1925000
  • Hazardous Material Identification: Xi
  • Risk Phrases:R22; R36/37/38
  • Safety Term:S26;S36
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature
  • PackingGroup:II

Amantadine Pricemore >>

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Amantadine Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:768-94-5)Amantadine
Order Number:LE2893;LE27056649;LE10666
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:43
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Suzhou Senfeida Chemical Co., Ltd
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(CAS:768-94-5)Amantadine
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Quantity:200kg
Purity:99.9%
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Jiangsu Xinsu New Materials Co., Ltd
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(CAS:768-94-5)
Order Number:SFD2113
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Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Wednesday, 11 December 2024 17:03
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Additional information on Amantadine

Amantadine: A Comprehensive Overview

Amantadine (CAS No. 768-94-5) is a versatile compound with a rich history in the field of medicine. Originally developed as an antiviral agent, it has since found applications in the treatment of various neurological disorders. This article delves into the latest research and clinical applications of Amantadine, highlighting its significance in modern medicine.

The chemical structure of Amantadine consists of a adamantane skeleton, which contributes to its unique pharmacological properties. Recent studies have explored the mechanism of action of Amantadine, particularly its interaction with ion channels and its effects on neuronal activity. These findings have shed light on its potential for treating conditions such as Parkinson's disease and multiple sclerosis.

One of the most promising areas of research involving Amantadine is its role in neuroprotection. Scientists have discovered that Amantadine can modulate glutamate signaling, a critical pathway in neuronal communication. This discovery has opened new avenues for treating neurodegenerative diseases, where excessive glutamate levels are implicated in neuronal damage.

In addition to its neurological applications, Amantadine has also been investigated for its antiviral properties. Early studies demonstrated its efficacy against influenza viruses, and recent research has explored its potential against emerging viral pathogens. The ability of Amantadine to inhibit viral replication makes it a valuable candidate for antiviral drug development.

The safety profile of Amantadine has been extensively studied, with research focusing on minimizing side effects while maximizing therapeutic benefits. Recent clinical trials have evaluated the optimal dosing regimens for Amantadine, particularly in elderly patients and those with comorbidities. These studies have provided valuable insights into tailoring treatment plans to individual patient needs.

Another area of interest is the combination therapy involving Amantadine. Researchers have explored its synergistic effects with other medications, particularly in the context of Parkinson's disease. These combinations aim to enhance efficacy while reducing the risk of adverse effects, offering new hope for patients with complex neurological conditions.

The global market for Amantadine has seen steady growth, driven by increasing awareness of its therapeutic potential. Pharmaceutical companies are investing in the development of novel formulations, including extended-release versions that improve patient compliance. These advancements are expected to further expand the clinical utility of Amantadine.

In conclusion, Amantadine (CAS No. 768-94-5) remains a cornerstone in medical research and clinical practice. Its diverse applications, backed by cutting-edge research, underscore its importance in addressing some of the most challenging health conditions. As science continues to unravel its mechanisms and potentials, Amantadine is poised to play an even greater role in improving patient outcomes worldwide.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:768-94-5)Amantadine
LE2893;LE27056649;LE10666
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
Email
Suzhou Senfeida Chemical Co., Ltd
(CAS:768-94-5)Amantadine
sfd7334
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
Email